molecular formula C22H22N2 B8625430 1,4-Diphenyl-5,6,7,8,9,10-hexahydrocycloocta[d]pyridazine CAS No. 68629-76-5

1,4-Diphenyl-5,6,7,8,9,10-hexahydrocycloocta[d]pyridazine

Cat. No. B8625430
M. Wt: 314.4 g/mol
InChI Key: LKVFLYNDGLKFSD-UHFFFAOYSA-N
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Patent
US08236949B2

Procedure details

A dry round-bottomed flask was charged with 3,6-diphenyl-1,2,4,5-tetrazine (0.030 g, 0.13 mmol) and the flask was evacuated and filled with nitrogen. Anhydrous THF (1.3 mL) and trans-cyclooctene (0.014 g, 0.21 mmol) were added to the reaction mixture. After approximately 20 minutes the purple solution turned yellow, indicating that the reaction had gone to completion. The reaction mixture was concentrated under reduced pressure. The crude yellow residue was chromatographed on silica gel using a gradient (0-50%) of EtOAc in hexanes as the eluent to give 38 mg (95%) of the title compound as a pale yellow solid, mp 163-165° C. The adduction product had aromatized upon workup and chromatography to provide the titled compound.
Quantity
0.03 g
Type
reactant
Reaction Step One
Quantity
0.014 g
Type
reactant
Reaction Step Two
Name
Quantity
1.3 mL
Type
solvent
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[N:8]=[N:9][C:10]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)=NN=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH:19]1=[CH:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26]1>C1COCC1>[C:13]1([C:10]2[C:26]3[CH2:25][CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][C:19]=3[C:7]([C:1]3[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=3)=[N:8][N:9]=2)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
0.03 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=1N=NC(=NN1)C1=CC=CC=C1
Step Two
Name
Quantity
0.014 g
Type
reactant
Smiles
C/1=C\CCCCCC1
Name
Quantity
1.3 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the flask was evacuated
ADDITION
Type
ADDITION
Details
filled with nitrogen
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude yellow residue was chromatographed on silica gel using a gradient (0-50%) of EtOAc in hexanes as the eluent

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NN=C(C2=C1CCCCCC2)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 38 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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